molecular formula C11H10BrF3O3 B062371 Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate CAS No. 175203-81-3

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate

Cat. No.: B062371
CAS No.: 175203-81-3
M. Wt: 327.09 g/mol
InChI Key: DGQGOJSRNVNZMF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate is an organic compound with the molecular formula C11H10BrF3O3 It is a brominated ester that features a trifluoromethoxy group attached to a phenyl ring

Scientific Research Applications

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety information pictograms indicate that “Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate” is a warning substance under GHS07 . The hazard statements are H315;H319, which mean it causes skin irritation and serious eye irritation . The precautionary statements are P271;P261;P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 3-(4-(trifluoromethoxy)phenyl)propanoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-(4-bromo-phenyl)propanoate
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 4-Bromobenzotrifluoride

Uniqueness

Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate is unique due to the presence of both a bromine atom and a trifluoromethoxy group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

methyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O3/c1-17-10(16)9(12)6-7-2-4-8(5-3-7)18-11(13,14)15/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQGOJSRNVNZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379526
Record name Methyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-81-3
Record name Methyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-81-3
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